Benzyl 2-(4-hydroxyphenoxy)propanoate
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Overview
Description
Benzyl 2-(4-hydroxyphenoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a benzyl group attached to a 2-(4-hydroxyphenoxy)propanoate moiety, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of 2-(4-hydroxyphenoxy)propanoic acid with benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4.
Major Products Formed:
Hydrolysis: 2-(4-hydroxyphenoxy)propanoic acid and benzyl alcohol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
Benzyl 2-(4-hydroxyphenoxy)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes like lipases, which catalyze the hydrolysis of the ester bond . This interaction can lead to the formation of active metabolites that exert various biological effects.
Comparison with Similar Compounds
- Ethyl 2-(4-hydroxyphenoxy)propanoate
- Methyl 2-(4-hydroxyphenoxy)propanoate
- Propyl 2-(4-hydroxyphenoxy)propanoate
Comparison: Benzyl 2-(4-hydroxyphenoxy)propanoate is unique due to its benzyl group, which imparts distinct chemical and physical properties compared to its ethyl, methyl, and propyl counterparts. The benzyl group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
119403-48-4 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
benzyl 2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C16H16O4/c1-12(20-15-9-7-14(17)8-10-15)16(18)19-11-13-5-3-2-4-6-13/h2-10,12,17H,11H2,1H3 |
InChI Key |
RFDDGMVYZCNBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
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